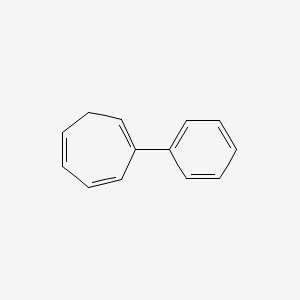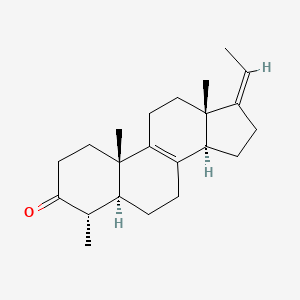
Aspergillon A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aspergillon A is a natural product isolated from the fungus Aspergillus versicolor. It is a pregnane steroid with significant biological activity, making it a subject of interest in various scientific research fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Aspergillon A involves the cultivation of Aspergillus versicolor in specific media. The fungus is grown in a controlled environment, and the compound is extracted using organic solvents. The structure and absolute configuration of this compound are determined through extensive spectroscopic analyses and quantum chemical calculations of the electronic circular dichroism spectra .
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes. The fungus is cultured in large bioreactors under optimized conditions to maximize yield. The compound is then isolated and purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Aspergillon A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its derivatives and their biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups in the compound.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological properties.
Aplicaciones Científicas De Investigación
Aspergillon A has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactions of pregnane steroids.
Biology: Researchers explore its role in fungal metabolism and its effects on other organisms.
Mecanismo De Acción
The mechanism of action of Aspergillon A involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to cellular receptors and modulating signaling pathways. The compound’s anti-inflammatory activity is attributed to its ability to inhibit the production of nitric oxide and suppress the expression of inducible nitric oxide synthase and cyclooxygenase-2 .
Comparación Con Compuestos Similares
Aspergillon A is compared with other similar compounds, such as:
Diaporthein A: Another fungal metabolite with similar biological activities.
Phenochalasin B: Known for its anti-inflammatory properties.
Cytochalasins Z24 and Z25: Compounds with significant biological activities isolated from marine-derived fungi.
These compounds share structural similarities with this compound but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in scientific research.
Propiedades
Fórmula molecular |
C22H32O |
|---|---|
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
(4S,5S,10S,13S,14S,17Z)-17-ethylidene-4,10,13-trimethyl-2,4,5,6,7,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O/c1-5-15-6-8-18-16-7-9-17-14(2)20(23)11-13-22(17,4)19(16)10-12-21(15,18)3/h5,14,17-18H,6-13H2,1-4H3/b15-5-/t14-,17-,18-,21+,22-/m0/s1 |
Clave InChI |
MPZZQTJQOCMQRT-YOZLBQJPSA-N |
SMILES isomérico |
C/C=C\1/CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)[C@H]4C)C)C |
SMILES canónico |
CC=C1CCC2C1(CCC3=C2CCC4C3(CCC(=O)C4C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


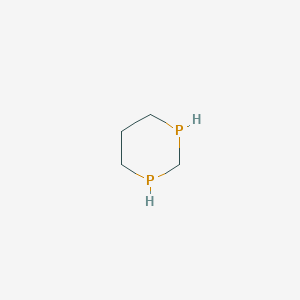
![(1R,4S,5S,8R,9R,12S,13S,16S)-19-methoxy-5,9,17,17-tetramethyl-8-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14759828.png)

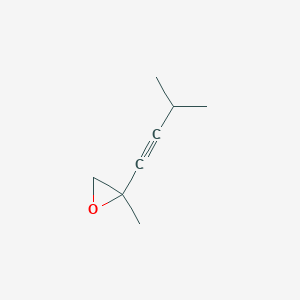

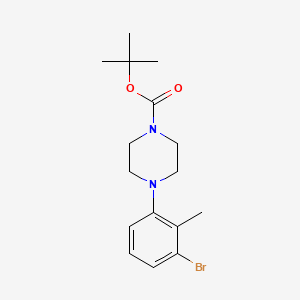
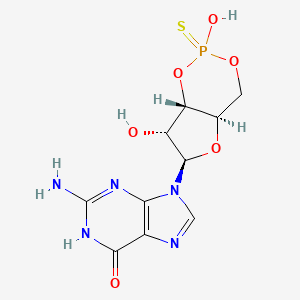
![5-(octanoylamino)-2-[(E)-2-[4-(octanoylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14759861.png)

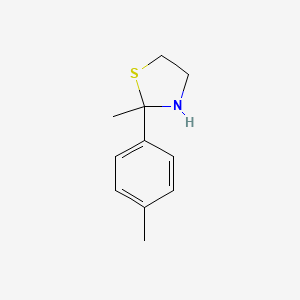
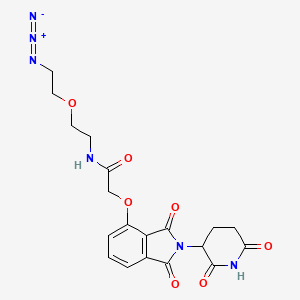
![N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14759885.png)
![3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate](/img/structure/B14759898.png)
